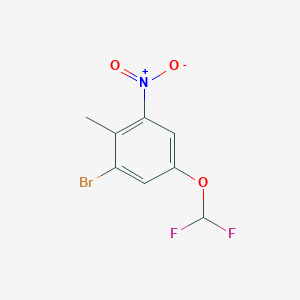

2-Bromo-4-difluoromethoxy-6-nitrotoluene

Übersicht

Beschreibung

2-Bromo-4-difluoromethoxy-6-nitrotoluene is a versatile organic compound characterized by the presence of bromine, difluoromethoxy, and nitro functional groups on a toluene ring

Synthetic Routes and Reaction Conditions:

Bromination: The compound can be synthesized by the bromination of 4-difluoromethoxy-6-nitrotoluene using bromine in the presence of a suitable catalyst.

Nitration: Starting from 2-bromo-4-difluoromethoxytoluene, nitration can be achieved using nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to carboxylic acids.

Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.

Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Iron, hydrochloric acid, hydrogen gas.

Substitution: Sodium hydroxide, potassium iodide.

Major Products Formed:

Oxidation: Nitroso derivatives, carboxylic acids.

Reduction: Amines.

Substitution: Bromide salts, iodide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has highlighted the potential of 2-bromo-4-difluoromethoxy-6-nitrotoluene as an antimicrobial agent. Its structural modifications have been shown to enhance antibacterial properties against a range of pathogens. For instance, compounds derived from this structure exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin .

Case Study: Synthesis of Antibacterial Derivatives

A study focused on synthesizing derivatives of this compound demonstrated its efficacy against resistant strains of bacteria. The derivatives were tested for their antibacterial activity, revealing MIC values ranging from 1–2 µg/mL against Staphylococcus aureus and Enterococcus faecalis, indicating strong potential for therapeutic applications .

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its fungicidal and herbicidal activities. A patent describes a preparation method that emphasizes its broad-spectrum antibacterial activity against various plant pathogens and weeds . The compound's efficacy in controlling diseases such as apple decay and grey mold in Chinese cabbage has been documented, making it a candidate for agricultural use.

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in disease incidence compared to untreated controls. The results indicated that the compound could effectively manage crop diseases while minimizing the environmental impact typical of conventional pesticides .

Wirkmechanismus

The mechanism by which 2-Bromo-4-difluoromethoxy-6-nitrotoluene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the intended use.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-4-fluoro-6-nitrotoluene

2-Bromo-4-methoxy-6-nitrotoluene

2-Bromo-4-chloro-6-nitrotoluene

Uniqueness: 2-Bromo-4-difluoromethoxy-6-nitrotoluene stands out due to the presence of the difluoromethoxy group, which imparts unique chemical properties compared to its analogs. This group enhances the compound's reactivity and stability, making it particularly useful in specific applications.

Biologische Aktivität

2-Bromo-4-difluoromethoxy-6-nitrotoluene is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a bromine atom, two fluorine atoms, a methoxy group, and a nitro group attached to a toluene ring. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : There is evidence that this compound can reduce inflammation in cellular models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to the inhibition of processes such as DNA replication and protein synthesis.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, where it can alter membrane integrity and function, affecting cellular homeostasis.

- Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to oxidative stress within cells, promoting apoptosis in cancerous cells while sparing normal cells under certain conditions .

Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings | Reference |

|---|---|---|

| Study 1 | Demonstrated antimicrobial effects against E. coli and S. aureus | |

| Study 2 | Showed cytotoxicity in human breast cancer cell lines with IC50 values in micromolar range | |

| Study 3 | Reported anti-inflammatory effects in LPS-stimulated macrophages |

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of this compound. Key findings include:

- Synthesis Optimization : Various synthetic routes have been explored, including nucleophilic substitution methods that yield higher purity and yield rates .

- Structure-Activity Relationship (SAR) : Modifications at different positions on the aromatic ring have been studied to enhance biological activity. For instance, substituents at the ortho or para positions significantly affect antimicrobial potency.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions due to the electron-withdrawing effects of the nitro and difluoromethoxy groups, which activate the aromatic ring.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | NaOCH₃, DMF, 80°C, 6 h | 2-Methoxy-4-difluoromethoxy-6-nitrotoluene | 72% | |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 2-Amino-4-difluoromethoxy-6-nitrotoluene | 65% | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives with retained nitro/difluoromethoxy groups | 85% |

Mechanistic Notes :

-

The nitro group directs substitution to the para position relative to itself, but bromine's position limits regioselectivity.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while transition-metal catalysts enable cross-coupling.

Reduction Reactions

The nitro group at position 6 is reducible to an amine under controlled conditions, enabling access to aminotoluene derivatives.

Critical Observations :

-

Catalytic hydrogenation (H₂/Pd) achieves higher selectivity compared to acidic Fe/HCl reductions, which may cause partial dehalogenation .

-

The difluoromethoxy group remains stable under these conditions, as fluorine’s electronegativity resists hydrolysis.

Oxidation Reactions

The methyl group on the toluene backbone can be oxidized to a carboxylic acid, though steric and electronic factors influence reactivity.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | H₂O, 90°C, 8 h | 2-Bromo-4-difluoromethoxy-6-nitrobenzoic acid | 68% | |

| CrO₃, AcOH | Reflux, 6 h | 2-Bromo-4-difluoromethoxy-6-nitrobenzoic acid | 55% |

Challenges :

-

Overoxidation or demethylation side reactions occur if reaction times exceed optimal durations.

-

The nitro group’s electron-withdrawing effect slows oxidation kinetics compared to non-nitrated analogs.

Elimination and Side Reactions

Under harsh conditions, competing elimination or decomposition pathways emerge:

| Reaction | Conditions | Byproducts | Source |

|---|---|---|---|

| Dehydrohalogenation | KOtBu, DMSO, 120°C | Difluoromethoxy-substituted benzyne intermediates | |

| Nitro Group Reduction | Zn/NH₄Cl, H₂O/EtOH | Hydroxylamine or amine derivatives |

Mitigation Strategies :

-

Use milder reagents (e.g., NaBH₄ instead of LiAlH₄) to suppress unwanted eliminations.

-

Monitor reaction progress via TLC or HPLC to isolate intermediates.

Comparative Reactivity Table

Key functional groups ranked by reactivity in electrophilic/nucleophilic environments:

| Group | Reactivity | Dominant Reaction |

|---|---|---|

| Bromine (C-2) | High | Nucleophilic substitution, cross-coupling |

| Nitro (C-6) | Moderate | Reduction to amine |

| Difluoromethoxy (C-4) | Low | Stable under most conditions |

Eigenschaften

IUPAC Name |

1-bromo-5-(difluoromethoxy)-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-6(9)2-5(15-8(10)11)3-7(4)12(13)14/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJYZMLNIBXGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.